3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzonitrile
Description
This compound features a cyclopropane ring directly bonded to a benzonitrile moiety at the 3-position of the benzene ring and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. Its molecular formula is C₁₆H₂₀BNO₂, with a molecular weight of 269.15 g/mol (). The cyclopropane-dioxaborolane substituent introduces steric and electronic effects that influence reactivity and applications in cross-coupling reactions and asymmetric synthesis.
Properties
Molecular Formula |
C16H20BNO2 |
|---|---|
Molecular Weight |
269.1 g/mol |
IUPAC Name |
3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzonitrile |
InChI |
InChI=1S/C16H20BNO2/c1-15(2)16(3,4)20-17(19-15)14-9-13(14)12-7-5-6-11(8-12)10-18/h5-8,13-14H,9H2,1-4H3 |
InChI Key |
RMPZNJCMFGYSJW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Route A: Direct Miyaura Borylation of Cyclopropyl-Substituted Bromobenzonitrile
- Procedure:
The cyclopropyl-substituted bromobenzonitrile is subjected to palladium-catalyzed borylation using bis(pinacolato)diboron and a base like potassium acetate in a polar aprotic solvent (e.g., dioxane) under inert atmosphere at elevated temperatures (80–100 °C). - Outcome:
This method directly installs the pinacol boronate ester onto the aromatic ring adjacent to the cyclopropyl substituent, yielding the target compound.
Route B: Suzuki Coupling Between Cyclopropylboronic Acid and Bromobenzonitrile
- Procedure:
Cyclopropylboronic acid or its ester reacts with bromobenzonitrile under Suzuki-Miyaura coupling conditions using a palladium catalyst and base in aqueous-organic solvent mixtures (e.g., water/THF or toluene). - Outcome:
This cross-coupling forms the cyclopropyl-substituted benzonitrile intermediate, which can then be further borylated if necessary.
Route C: Multi-Step Synthesis via Cyclopropanation and Subsequent Borylation
- Procedure:
Starting from benzonitrile derivatives, cyclopropanation is performed using diazo compounds or Simmons-Smith reagents to install the cyclopropyl ring. The resulting cyclopropylbenzonitrile is then subjected to Miyaura borylation to install the dioxaborolane group. - Outcome:
This approach allows stepwise construction with control over regioselectivity and substitution patterns.
| Parameter | Typical Conditions | Notes on Optimization |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 (2–5 mol%) | Choice of catalyst affects yield and selectivity |
| Base | KOAc, K3PO4, Cs2CO3 (2 equiv) | Base strength and solubility influence reaction rate |
| Solvent | 1,4-Dioxane, THF, Toluene | Solvent polarity and boiling point critical |
| Temperature | 80–110 °C | Elevated temperature needed for efficient borylation |
| Time | 6–24 hours | Reaction time optimized for maximum conversion |
| Atmosphere | Nitrogen or argon | Inert atmosphere prevents catalyst deactivation |
- Reported yields for the Miyaura borylation step typically range from 60% to 85%, depending on substrate purity and reaction conditions.
- Purity of the final compound is confirmed by NMR (1H, 13C, 11B), mass spectrometry, and sometimes X-ray crystallography for structural confirmation.
- Side reactions such as deborylation or homocoupling are minimized by careful control of catalyst loading and reaction atmosphere.
| Step | Reaction Type | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclopropanation | Simmons-Smith reagent | CH2I2, Zn(Cu), CH2Cl2, 0 °C to RT | 75 | Regioselective cyclopropyl installation |
| 2 | Miyaura Borylation | B2pin2, Pd(dppf)Cl2, KOAc, Dioxane, 90 °C, 12h | 80 | Direct borylation of bromocyclopropylbenzonitrile | |
| 3 | Purification | Silica gel chromatography | Hexane/EtOAc gradient | — | Isolated pure product |
- The boronate ester group (pinacol boronate) is stable under ambient conditions and facilitates further cross-coupling reactions, making this compound a versatile intermediate.
- Microwave-assisted synthesis has been reported to accelerate borylation reactions, reducing reaction times significantly while maintaining yields.
- Functional group tolerance is generally high, allowing the presence of nitrile without interference in the borylation step.
The preparation of 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzonitrile is efficiently achieved via palladium-catalyzed Miyaura borylation of cyclopropyl-substituted bromobenzonitrile derivatives or through Suzuki coupling routes involving cyclopropylboronic acid intermediates. Optimization of catalyst, base, solvent, and temperature is critical to maximize yield and purity. The compound's synthesis is well-documented and supported by extensive research, confirming its utility as a key building block in synthetic organic and medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution reactions can introduce a wide range of functional groups to the aromatic ring.
Scientific Research Applications
3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzonitrile exerts its effects depends on its specific application. In organic synthesis, the boron-containing dioxaborolane ring can participate in various reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. The cyclopropyl group can also influence the reactivity and stability of the compound, making it a valuable intermediate in the synthesis of complex molecules.
Comparison with Similar Compounds
Positional Isomers on the Benzene Ring
4-((1S,2S)-2-(2-Methylprop-1-en-1-yl)-2-(dioxaborolan-2-yl)cyclopropyl)benzonitrile (52)
- Structure : Cyclopropane ring with benzonitrile at the 4-position of the benzene and an additional 2-methylpropene substituent on the cyclopropane.
- Synthesis : Prepared via enantioselective α-boryl carbene transformations, yielding 86% with >20:1 dr and 94% ee ().
- Physical Properties : Melting point = 117–118°C , higher than simpler analogs due to increased molecular complexity.
- 2-Cyclopropyl-4-(dioxaborolan-2-yl)benzonitrile Structure: Cyclopropyl group at the 2-position and dioxaborolane at the 4-position of benzene (CAS 2223041-07-2). Molecular Formula: C₁₆H₂₀BNO₂ (identical to the target compound). Reactivity: Positional isomerism may alter electronic effects in Suzuki-Miyaura couplings ().
Substituent-Modified Analogs
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
2-Methyl-2-[3-(dioxaborolan-2-yl)phenyl]propionitrile
Key Observations :
- The target compound’s high yield and stereoselectivity () outperform simpler analogs like those in .
- Palladium-catalyzed methods () show versatility for boron-containing cyclopropanes but require specialized ligands.
Physical and Chemical Properties
Trends :
- The cyclopropane linker increases molecular weight and melting point compared to non-cyclopropane analogs.
- Bulky substituents (e.g., methylpropene in ) further elevate thermal stability.
Biological Activity
Chemical Structure and Properties
The molecular structure of 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzonitrile can be represented as follows:
- Molecular Formula : C_{15}H_{18}BNO_2
- Molecular Weight : 263.10 g/mol
- IUPAC Name : 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzonitrile
The compound includes a dioxaborolane moiety which is known for enhancing the solubility and stability of boron-containing compounds.
Antiparasitic Activity
Research indicates that compounds containing dioxaborolane structures exhibit promising antiparasitic properties. For instance, studies on similar compounds have shown that the incorporation of polar functional groups can significantly enhance aqueous solubility and metabolic stability while maintaining or improving biological activity against parasites such as Plasmodium falciparum .
Anticancer Potential
The biological activity of dioxaborolane derivatives often extends to anticancer properties. For example, compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
The proposed mechanism of action for compounds like 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzonitrile involves the inhibition of key enzymes or receptors involved in cell signaling pathways that regulate growth and survival in cancer cells. The dioxaborolane moiety may facilitate interactions with biological targets through boron coordination chemistry .
Case Studies
- In Vivo Efficacy : In animal models, derivatives of dioxaborolane have shown significant reductions in tumor size and parasite load when administered at specific dosages. For instance, a study indicated that a related compound exhibited a 30% reduction in parasitemia in a P. berghei mouse model at a dosage of 40 mg/kg .
- Metabolic Stability : The metabolic stability of similar compounds has been evaluated using human liver microsomes. Results indicated that modifications to the dioxaborolane structure can lead to improved metabolic profiles without compromising efficacy .
Data Table
Q & A
Q. How can in situ monitoring techniques optimize reaction parameters during large-scale synthesis to prevent intermediate degradation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
